molecular formula C15H23BO3 B14017778 2-(3-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14017778
M. Wt: 262.15 g/mol
InChI Key: QGEZRGDMNCKLDR-UHFFFAOYSA-N
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Description

2-(3-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The phenyl group attached to the boron atom is substituted with methoxy and dimethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxy-2,4-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

3-Methoxy-2,4-dimethylphenylboronic acid+PinacolThis compound\text{3-Methoxy-2,4-dimethylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 3-Methoxy-2,4-dimethylphenylboronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-Methoxy-2,4-dimethylphenylboronic acid.

    Reduction: 3-Methoxy-2,4-dimethylphenylborohydride.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for boron-containing drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which allows it to act as a catalyst or inhibitor in biochemical reactions. The dioxaborolane ring provides stability and enhances the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the methoxy and dimethyl substitutions, resulting in different reactivity and applications.

    Pinacolborane: Contains a boron atom bonded to pinacol, but without the phenyl group.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the methoxy and dimethyl groups.

Uniqueness

2-(3-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of methoxy and dimethyl groups on the phenyl ring, which enhance its reactivity and make it suitable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C15H23BO3

Molecular Weight

262.15 g/mol

IUPAC Name

2-(3-methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO3/c1-10-8-9-12(11(2)13(10)17-7)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3

InChI Key

QGEZRGDMNCKLDR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)OC)C

Origin of Product

United States

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